molecular formula C20H22ClF2N3O3S2 B2872399 N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-(ETHANESULFONYL)BENZAMIDE HYDROCHLORIDE CAS No. 1216562-60-5

N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-(ETHANESULFONYL)BENZAMIDE HYDROCHLORIDE

Cat. No.: B2872399
CAS No.: 1216562-60-5
M. Wt: 489.98
InChI Key: YGCGLKRCIHDFJG-UHFFFAOYSA-N
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Description

N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-(ETHANESULFONYL)BENZAMIDE HYDROCHLORIDE is a synthetic organic compound It is characterized by the presence of a benzo[d]thiazole ring, a dimethylaminoethyl group, and an ethylsulfonylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-(ETHANESULFONYL)BENZAMIDE HYDROCHLORIDE typically involves multiple steps:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the difluoro groups: Fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment of the dimethylaminoethyl group: This can be done via nucleophilic substitution reactions.

    Formation of the ethylsulfonylbenzamide moiety: This involves sulfonylation and amidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the ethylsulfonyl group.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, it may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its fluorinated aromatic rings could enhance binding affinity and specificity.

Medicine

In medicine, this compound might be investigated for its potential therapeutic properties. For example, it could be evaluated as a candidate for drug development, particularly in areas like oncology or infectious diseases.

Industry

In industry, it could be used in the development of new materials or as a specialty chemical in various applications, such as coatings or adhesives.

Mechanism of Action

The mechanism of action of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-(ETHANESULFONYL)BENZAMIDE HYDROCHLORIDE would depend on its specific interactions with molecular targets. These could include:

    Enzyme inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor modulation: It could act as an agonist or antagonist at certain receptors.

    Signal transduction pathways: The compound might influence cellular signaling pathways, leading to changes in gene expression or protein activity.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(methylsulfonyl)benzamide
  • **N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(propylsulfonyl)benzamide

Uniqueness

Compared to similar compounds, N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-(ETHANESULFONYL)BENZAMIDE HYDROCHLORIDE may exhibit unique properties due to the specific combination of functional groups

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-ethylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2N3O3S2.ClH/c1-4-30(27,28)15-7-5-6-13(10-15)19(26)25(9-8-24(2)3)20-23-18-16(22)11-14(21)12-17(18)29-20;/h5-7,10-12H,4,8-9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCGLKRCIHDFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CCN(C)C)C2=NC3=C(C=C(C=C3S2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClF2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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